molecular formula C19H20O B14664174 (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one CAS No. 41024-61-7

(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one

Cat. No.: B14664174
CAS No.: 41024-61-7
M. Wt: 264.4 g/mol
InChI Key: UCMNDJNUDWOMBT-LSDHHAIUSA-N
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Description

(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one is a chiral compound with a unique structure that includes two methyl groups and two phenyl groups attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the consistency and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.

    2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: A similar compound without specific stereochemistry.

Uniqueness

The uniqueness of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.

Properties

CAS No.

41024-61-7

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

(2S,5S)-2,5-dimethyl-3,3-diphenylcyclopentan-1-one

InChI

InChI=1S/C19H20O/c1-14-13-19(15(2)18(14)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3/t14-,15+/m0/s1

InChI Key

UCMNDJNUDWOMBT-LSDHHAIUSA-N

Isomeric SMILES

C[C@H]1CC([C@@H](C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1CC(C(C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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